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Compound of Interest

Compound Name: Benitrobenrazide

Cat. No.: B12382906

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benitrobenrazide (BNBZ), identified by CAS number 2454676-05-0, is a novel and selective
small molecule inhibitor of Hexokinase 2 (HK2). HK2 is a critical enzyme in the glycolytic
pathway, often overexpressed in cancer cells, making it a promising target for anticancer
therapies. Benitrobenrazide has demonstrated potent in vitro and in vivo antitumor activity by
directly binding to HK2, leading to the inhibition of glycolysis, induction of apoptosis, and
suppression of cancer cell proliferation. This technical guide provides a comprehensive
overview of the scientific data and experimental protocols associated with Benitrobenrazide.

Chemical and Physical Properties

Benitrobenrazide is a synthetic compound with the following properties:
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Property Value
(E)-4-nitro-N'-(2,3,4-

IUPAC Name ] ) )
trihydroxybenzylidene)benzohydrazide

Molecular Formula C14H11N306

Molecular Weight 317.26 g/mol

Appearance Solid

Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

Benitrobenrazide is a potent and selective inhibitor of Hexokinase 2 (HK2), the rate-limiting
enzyme in the glycolytic pathway.[1] Upregulation of HK2 is a common feature in many cancer
types, contributing to the Warburg effect, where cancer cells predominantly produce energy
through aerobic glycolysis.[2]

By inhibiting HK2, Benitrobenrazide disrupts the first committed step of glycolysis, leading to a
reduction in glucose uptake and lactate production in cancer cells.[3] This metabolic disruption
results in decreased ATP production and an increase in reactive oxygen species (ROS),
ultimately triggering apoptosis and inhibiting cancer cell proliferation.[3] Studies have shown
that the knockdown or knockout of HK2 in cancer cells reduces their sensitivity to
Benitrobenrazide, confirming its on-target activity.[1]

Signaling Pathway

The mechanism of action of Benitrobenrazide involves the direct inhibition of HK2, which is
often bound to the voltage-dependent anion channel (VDAC) on the outer mitochondrial
membrane. This interaction is crucial for the survival of cancer cells.[4] By inhibiting HK2,
Benitrobenrazide disrupts this interaction, leading to mitochondrial dysfunction and the
initiation of the apoptotic cascade.
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Caption: Benitrobenrazide's mechanism of action.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activity of Benitrobenrazide.

Table 4.1: Hexoki Inhibiti

Enzyme ICso0 (UM) Reference

Hexokinase 2 (HK2) 0.53 [5]

Table 4.2: In Vitro Cytotoxicity against Cancer Cell Lines
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Cell Line Cancer Type ICs0 (M) Reference
Sw480 Colon Cancer 7.13 [5]
HepG2 Liver Cancer 15.0 [5]
SW1990 Pancreatic Cancer 24 [5]
HUH7 Liver Cancer 57.1 [5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Benitrobenrazide.

Synthesis of Benitrobenrazide

The synthesis of Benitrobenrazide involves the condensation of 4-nitrobenzohydrazide with
2,3,4-trihydroxybenzaldehyde.[6]

Materials:

4-nitrobenzohydrazide

2,3,4-trihydroxybenzaldehyde

Methanol

Tetrahydrofuran (THF) (optional)

Procedure:

Dissolve 4-nitrobenzohydrazide in methanol.

Add 2,3,4-trihydroxybenzaldehyde to the solution.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by
thin-layer chromatography (TLC).

If the reaction is slow or incomplete in methanol, the solvent can be switched to
tetrahydrofuran (THF) and the reaction can be heated to reflux.[6]
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o Upon completion, the solid product, Benitrobenrazide, precipitates out of the solution.
e Collect the solid by filtration and wash with cold methanol.

e The crude product can be further purified by recrystallization from a suitable solvent system,

such as agueous methanol.[6]

4-nitrobenzohydrazide
" Condensation Reaction A R Benitrobenrazide
2,3,4-trihydroxybenzaldehyde (Room Temp or Reflux) Recrystallization —> (CAS 2454676-05-0)

Methanol or THF

Click to download full resolution via product page

Caption: Synthesis workflow for Benitrobenrazide.

Hexokinase 2 (HK2) Inhibition Assay

This colorimetric assay measures the enzymatic activity of HK2 by quantifying the production of
NADPH.[6]

Materials:

Recombinant human HK2 enzyme

Benitrobenrazide (or other test compounds)

Assay Buffer (e.g., Tris-HCI buffer with MgClz2)

Glucose

« ATP
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Glucose-6-phosphate dehydrogenase (G6PDH)

NADP*

96-well microplate

Microplate reader

Procedure:

Prepare a reaction mixture containing assay buffer, glucose, ATP, G6PDH, and NADP*.
e Add the HK2 enzyme to the wells of a 96-well plate.

e Add various concentrations of Benitrobenrazide (dissolved in DMSO) to the wells. Include a
vehicle control (DMSO only) and a positive control inhibitor if available.

e Pre-incubate the enzyme with the inhibitor for a short period at room temperature.
« Initiate the enzymatic reaction by adding the reaction mixture to the wells.

e Measure the increase in absorbance at 450 nm over time, which corresponds to the
production of NADPH.[6]

e Calculate the rate of reaction for each concentration of the inhibitor.

o Determine the ICso value by plotting the reaction rate against the inhibitor concentration and
fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an
indicator of cell viability.[7]

Materials:
e Cancer cell lines (e.g., SW480, HepG2, SW1990, HUH7)

o Complete cell culture medium
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¢ Benitrobenrazide

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

¢ Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
o 96-well cell culture plates

o Multichannel pipette

» Microplate reader

Procedure:

o Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to
adhere overnight.[8]

o Treat the cells with various concentrations of Benitrobenrazide (prepared in culture medium
from a DMSO stock). Include a vehicle control (medium with DMSO).

 Incubate the plates for the desired period (e.g., 72 hours).

 After the incubation period, add 10-20 pL of MTT solution to each well and incubate for 2-4
hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

o Carefully remove the medium containing MTT.

e Add 100-150 pL of the solubilization solution to each well to dissolve the formazan crystals.

[9]

» Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a
microplate reader.

o Calculate the percentage of cell viability for each treatment group relative to the vehicle
control and determine the ICso value.

In Vivo Xenograft Tumor Model
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This protocol describes the evaluation of Benitrobenrazide's antitumor efficacy in a mouse
xenograft model.[1]

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

e Cancer cell lines (e.g., SW1990 or SW480)[1]

o Matrigel (optional, to aid tumor formation)

¢ Benitrobenrazide formulation for oral administration

¢ Vehicle control for oral administration

 Calipers for tumor measurement

e Animal balance

Procedure:

e Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10° cells in PBS, optionally
mixed with Matrigel) into the flank of each mouse.

e Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200
mm3), randomize the mice into treatment and control groups.

o Administer Benitrobenrazide orally to the treatment group at the desired dose and schedule
(e.g., 75-150 mg/kg, once daily).[5] Administer the vehicle to the control group.

e Measure the tumor volume (e.g., using the formula: Volume = 0.5 x length x width?) and
mouse body weight regularly (e.g., every 2-3 days).

» Continue the treatment for a predetermined period (e.g., 20 days).[5]

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., histology, biomarker analysis).
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+ Compare the tumor growth and final tumor weights between the treatment and control
groups to evaluate the antitumor efficacy of Benitrobenrazide.
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Caption: In vivo xenograft model workflow.

Conclusion

Benitrobenrazide (CAS 2454676-05-0) is a promising novel inhibitor of Hexokinase 2 with
significant potential as an anticancer therapeutic agent. Its mechanism of action, centered on
the targeted disruption of cancer cell metabolism, provides a strong rationale for its further
development. The data and protocols presented in this guide offer a comprehensive resource
for researchers and drug development professionals interested in advancing the understanding
and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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